3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride
Description
Chemical Structure: The compound features a 2-methyltetrahydroquinoline core fused to a propan-1-one moiety, with an amino group at the β-position of the ketone (C3). Its hydrochloride salt enhances stability and solubility. Molecular Formula: C₁₃H₁₇ClN₂O (inferred from and ). CAS Number: 1795432-80-2 ().
Properties
IUPAC Name |
3-amino-1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-6-7-11-4-2-3-5-12(11)15(10)13(16)8-9-14;/h2-5,10H,6-9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGBBRGGFICGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride (CAS No: 1795432-80-2) is a compound with significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H19ClN2O
- Molecular Weight : 254.76 g/mol
- IUPAC Name : 3-amino-1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride
- Purity : Typically 95% .
Research indicates that this compound exhibits its biological effects primarily through interaction with the kynurenine pathway. This pathway is crucial for the metabolism of tryptophan and is implicated in various neurological conditions.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes within the kynurenine pathway:
- Kynurenine Aminotransferase : It acts as a competitive inhibitor of kynurenine aminotransferase (KAT), which is involved in the conversion of kynurenine to kynurenic acid (KYNA). This inhibition can lead to altered levels of KYNA and other metabolites, potentially affecting neuroprotective and neurotoxic pathways .
- Kynureninase : The compound may also influence kynureninase activity, which affects the levels of L-kynurenine and other downstream metabolites .
Neuropharmacological Effects
The compound has demonstrated various neuropharmacological effects:
- Anticonvulsant Properties : Studies have shown that derivatives of tetrahydroquinoline structures exhibit anticonvulsant activity in animal models. The modulation of KYNA levels through enzyme inhibition may contribute to this effect .
- Sedative Effects : Compounds similar to 3-amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one have displayed sedative properties in preclinical studies. The mechanism is believed to involve enhanced KYNA levels which can modulate glutamate neurotransmission .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study on Kynurenine Pathway Modulation :
- Behavioral Studies in Rodents :
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that this compound exhibits potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its application in drug discovery is particularly relevant for the development of treatments for neurological disorders and cancer.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results showed that it could inhibit apoptotic pathways in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride can involve various methods, including:
- Condensation Reactions : Utilizing aldehydes and amines to form the desired structure.
- Reduction Processes : Converting intermediates to enhance bioactivity.
Table 1: Synthetic Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Condensation | Reaction between amines and aldehydes | 75 |
| Reduction | Reducing intermediates using NaBH4 | 85 |
Biological Applications
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties against various pathogens. In vitro studies revealed effective inhibition of bacterial growth, making it a candidate for developing new antibiotics .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrahydroquinoline-Based Derivatives
Compound 24 (6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one)
- Structure: Retains the dihydroquinolinone core but substitutes the 2-methyl group with a 1-methylpyrrolidin-2-yl ethyl chain.
- Synthesis : Catalytic hydrogenation (H₂, Pd/C) of nitro precursors (72.9% yield).
- Key Difference : The pyrrolidine side chain may enhance lipophilicity and receptor binding compared to the simpler 2-methyl group in the target compound.
Compound 25 (6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one)
- Structure: Features an 8-fluoro substituent and a dimethylaminoethyl side chain.
- Synthesis : Similar nitro reduction but with fluorinated precursors.
Compound 26/27 (Thiophene-2-carboximidamide Derivatives)
- Structure : Incorporates a thiophene-carboximidamide group at the 6-position.
- Synthesis: Reaction of amino precursors with methylthioimidate (yields 43.7–56%).
- Key Difference : The thiophene moiety may confer π-stacking interactions in biological systems, absent in the target compound.
Table 1: Comparison of Tetrahydroquinoline Derivatives
| Compound | Substituents | Yield (%) | Biological Relevance (Inferred) |
|---|---|---|---|
| Target Compound | 2-methyl, β-amino propanone | N/A | Potential CNS activity (cathinone-like) |
| Compound 24 | 1-methylpyrrolidin-2-yl ethyl chain | 72.9 | Enhanced lipophilicity |
| Compound 25 | 8-fluoro, dimethylaminoethyl | N/A | Metabolic stability |
| Compound 26/27 | Thiophene-carboximidamide | 43.7–56 | π-stacking interactions |
Cathinone Analogs
3-(tert-Butylamino)-1-phenylpropan-1-one Hydrochloride ()
- Structure: Phenyl ring replaces tetrahydroquinoline; tert-butyl group at the amino position.
- Key Difference: Aryl substitution (phenyl vs. tetrahydroquinoline) alters electronic properties and binding affinity.
Fluoromethcathinones ()
- Examples: 2-Fluoromethcathinone HCl: 1-(2-fluorophenyl)-2-(methylamino)propan-1-one. 3-Fluoromethcathinone HCl: 1-(3-fluorophenyl)-2-(methylamino)propan-1-one.
- Key Difference: Fluorine substituents modulate potency and selectivity for monoamine transporters.
Table 2: Cathinone Analogs
| Compound | Core Structure | Substituents | Pharmacological Impact |
|---|---|---|---|
| Target Compound | Tetrahydroquinoline | 2-methyl, β-amino | Unreported |
| 3-(tert-Butylamino)-1-phenylpropan-1-one | Phenyl | tert-butylamino | Enhanced steric bulk |
| Fluoromethcathinones | Fluorophenyl | Methylamino | Increased potency |
Piperidine/Isoquinoline Derivatives
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one HCl ()
- Structure: Piperidine ring replaces tetrahydroquinoline; hydroxyl group enhances polarity.
- Key Difference : Hydroxyl group may improve aqueous solubility but reduce blood-brain barrier penetration.
3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone HCl ()
- Structure: Isoquinoline core instead of tetrahydroquinoline.
- Key Difference: Isoquinoline’s planar structure could influence π-π interactions in target binding.
Q & A
Q. What synthetic routes are commonly employed for preparing this compound in academic laboratories?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methyl-1,2,3,4-tetrahydroquinoline with a β-keto acid derivative in anhydrous ethanol under reflux conditions (24–48 hours) yields the propan-1-one backbone. Hydrochloride salt formation is achieved by treating the free base with HCl gas in diethyl ether, followed by recrystallization from ethanol/water . Key steps include strict moisture control and stoichiometric monitoring to avoid byproducts like unreacted tetrahydroquinoline or over-alkylated species.
Q. Which spectroscopic and chromatographic methods are most effective for characterization?
A multimodal approach is recommended:
- and NMR : Confirm the tetrahydroquinoline ring protons (δ 1.5–2.8 ppm for methyl groups) and the carbonyl resonance (δ ~200 ppm).
- IR spectroscopy : Identify N–H stretches (3300–3500 cm) and ketone C=O (1680–1720 cm).
- HPLC-MS : Assess purity (>98%) and detect trace impurities using a C18 column with 0.1% TFA in acetonitrile/water .
- Elemental analysis : Validate stoichiometry (C, H, N, Cl) for the hydrochloride salt .
Q. What safety protocols are critical during handling and storage?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Health Hazard H315/H319 ).
- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation (Health Hazard H335 ).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Decomposes above 150°C, releasing toxic fumes (e.g., NO) .
Advanced Research Questions
Q. How can synthetic yield be optimized when scaling up reactions?
Conduct a Design of Experiments (DoE) to evaluate variables:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–70°C | ↑ Solubility of intermediates |
| Solvent Polarity | Ethanol/DMF (3:1 v/v) | ↓ Side reactions |
| Catalyst Loading | 10 mol% KCO | ↑ Rate of amine activation |
| Post-reaction, employ gradient recrystallization (water:ethanol from 1:4 to 1:1) to isolate high-purity crystals (>99% by HPLC) . |
Q. How should researchers address conflicting crystallographic data during structure determination?
Use SHELXL’s twin refinement (TWIN command) for overlapping lattices and apply restraints to bond distances (DFIX) and anisotropic displacement parameters (SIMU/DELU). For example:
Q. What computational strategies integrate with experimental data to study conformational dynamics?
Perform DFT calculations (B3LYP/6-31G*) to model the compound’s low-energy conformers. Compare with NOESY NMR cross-peaks to validate intramolecular interactions (e.g., tetrahydroquinoline methyl group proximity to the ketone oxygen). Molecular dynamics simulations (AMBER force field) can further predict solubility profiles in physiological buffers .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and observed melting points?
- Hypothesis 1 : Polymorphism. Perform XRPD to identify crystalline forms.
- Hypothesis 2 : Impurity interference. Re-run DSC with a heating rate of 2°C/min and compare with TGA mass loss profiles .
- Hypothesis 3 : Hydrate formation. Characterize via Karl Fischer titration and adjust drying protocols (e.g., vacuum desiccation over PO) .
Methodological Recommendations
Q. What quality control steps ensure batch-to-batch consistency?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
